molecular formula C12H13N7O4 B12812191 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol CAS No. 16185-82-3

2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol

Cat. No.: B12812191
CAS No.: 16185-82-3
M. Wt: 319.28 g/mol
InChI Key: IMHHGFOVFPDOAZ-UHFFFAOYSA-N
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Description

2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol is a complex organic compound that features a pyrazolo-pyrimidine core with a nitro-furan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitro-furan substituent: This step may involve nitration reactions followed by coupling with the pyrazolo-pyrimidine core.

    Hydrazino and ethanol functionalization: These groups can be introduced through substitution reactions using hydrazine derivatives and ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The hydrazino and ethanol groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Amines: From reduction of the nitro group.

    Hydrazones: From reactions involving the hydrazino group.

    Ethers and esters: From substitution reactions involving the ethanol group.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: Used in studies to understand its interaction with biological systems.

Medicine

    Drug development:

Industry

    Materials science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro-furan group could be involved in redox reactions, while the pyrazolo-pyrimidine core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-methanol
  • 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-propane

Uniqueness

The unique combination of the pyrazolo-pyrimidine core with the nitro-furan substituent and hydrazino-ethanol functional groups makes this compound distinct. Its specific structure may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

16185-82-3

Molecular Formula

C12H13N7O4

Molecular Weight

319.28 g/mol

IUPAC Name

2-[amino-[1-methyl-6-(5-nitrofuran-2-yl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C12H13N7O4/c1-17-11-7(6-14-17)12(18(13)4-5-20)16-10(15-11)8-2-3-9(23-8)19(21)22/h2-3,6,20H,4-5,13H2,1H3

InChI Key

IMHHGFOVFPDOAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N(CCO)N

Origin of Product

United States

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